Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a chemical compound with the molecular formula C13H13F3O3 and a molecular weight of 274.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization under acidic conditions to form the oxolane ring. Finally, the esterification of the carboxylic acid group with methanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- (2-methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol
Uniqueness
Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H13F3O3 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
InChI |
InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-4-2-3-5-9(8)13(14,15)16/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
HLQXYUKPGIAHBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(O1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.